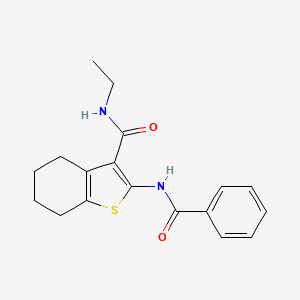

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-19-17(22)15-13-10-6-7-11-14(13)23-18(15)20-16(21)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONUXTBOXMQBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is then subjected to benzoylation and subsequent amidation reactions . The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound is compared to five key analogs (Table 1), highlighting substituent variations and their impact on molecular properties:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Analytical Characterization :

- Purity : HPLC is widely used for azomethine derivatives (>95% purity) , while LC/MS confirms trifluoroacetyl derivatives .

- Crystallography: The 2-fluorophenyl derivative () crystallizes in a monoclinic system (space group Cc), with cell parameters a = 11.213 Å, b = 14.231 Å, c = 9.582 Å, and β = 116.76°.

Key Insights :

Pharmacokinetic and Toxicity Considerations

- Metabolism : Trifluoroacetyl groups () may resist hydrolysis, prolonging half-life.

Biological Activity

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with an ethyl and benzamido substituent. Its molecular formula is , and it exhibits a planar conformation with specific dihedral angles between the thiophene and phenyl rings.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, may possess anti-inflammatory activity. A study highlighted the compound's ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential mechanism for reducing inflammation through modulation of cytokine signaling pathways .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes. Thiophene derivatives have shown promise as selective COX-2 inhibitors with binding affinities comparable to established drugs like celecoxib. Molecular docking studies revealed significant interaction energies with COX-2 active sites, indicating that structural modifications could enhance efficacy against inflammatory diseases .

The proposed mechanism of action for this compound involves:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.

- Enzyme Interaction : It acts as a competitive inhibitor at the active sites of COX enzymes, particularly COX-2.

Study 1: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of 20 mg/kg of the compound resulted in a significant reduction in paw edema compared to control groups. This study supports the compound's potential therapeutic application in treating inflammatory conditions .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted using software such as SWISSDOCK to evaluate binding affinities against COX enzymes. The results indicated that modifications to the thiophene ring could enhance binding efficiency and selectivity towards COX-2 over COX-1 .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthesis protocols for 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves multi-step reactions starting with a tetrahydrobenzothiophene core. Key steps include:

- Cyclocondensation : Reacting cyclohexanone derivatives with malononitrile and elemental sulfur in ethanol under reflux (333 K) to form the benzothiophene scaffold .

- Amidation : Introducing the benzamido group via coupling reactions (e.g., using benzoyl chloride) in dichloromethane or ethanol under controlled pH and temperature .

- Ethyl carboxamide formation : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the N-ethyl carboxamide moiety .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane is recommended .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- X-ray Crystallography : Resolves disorder in the tetrahydrobenzothiophene ring (e.g., cyclohexene half-chair conformation) and validates hydrogen bonding networks (e.g., N–H···N interactions) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What biological activities have been reported for related benzothiophene derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Assessed via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme modulation : Potential inhibition of acetylcholinesterase (anti-Alzheimer activity) via kinetic assays .

- Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

- Computational modeling : Employ density functional theory (DFT) to predict reactive intermediates and transition states, guiding condition selection (e.g., temperature, stoichiometry) .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Orthogonal assays : Cross-validate using fluorescence-based enzymatic assays and cellular viability tests .

- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenation at the benzamido group) to establish structure-activity relationships (SAR) .

- Meta-analysis : Compare crystallographic data (e.g., bond angles in the tetrahydrobenzothiophene core) to identify conformational impacts on bioactivity .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

- Bioisosteric replacement : Substitute the ethyl group with cyclopropyl to reduce oxidative metabolism .

- Prodrug approaches : Introduce hydrolyzable esters at the carboxamide moiety to improve bioavailability .

- In silico ADME prediction : Use tools like SwissADME to prioritize compounds with favorable logP and CYP450 inhibition profiles .

Methodological Considerations

Q. How to address crystallographic disorder in the tetrahydrobenzothiophene ring?

- Multi-conformer modeling : Refine X-ray data with split positions for disordered atoms (e.g., C6/C6′ and C7/C7′ in ) using software like SHELXL .

- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. What experimental controls are essential for assessing enzyme inhibition?

- Positive controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase) to validate assay conditions .

- Blank reactions : Monitor non-enzymatic substrate degradation via control wells without enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.